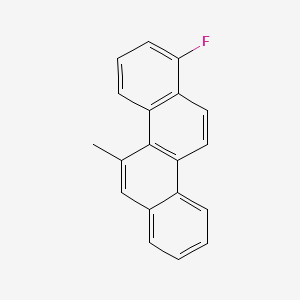
1-Fluoro-5-methylchrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-5-methylchrysene is a fluorinated derivative of 5-methylchrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest in the field of chemical carcinogenesis due to its structural similarity to other carcinogenic PAHs.
Métodos De Preparación
The synthesis of 1-fluoro-5-methylchrysene typically involves the fluorination of 5-methylchryseneThe reaction is usually carried out in an organic solvent such as acetonitrile, at room temperature
Análisis De Reacciones Químicas
1-Fluoro-5-methylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of fluoro-substituted chrysene quinones.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding dihydro derivatives.
The major products formed from these reactions include fluoro-substituted chrysene derivatives, which are useful intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
1-Fluoro-5-methylchrysene has several scientific research applications:
Chemistry: It serves as a model compound for studying the effects of fluorine substitution on the reactivity and stability of PAHs.
Biology: The compound is used in studies investigating the metabolic activation and detoxification pathways of fluorinated PAHs.
Medicine: Research on its carcinogenic potential helps in understanding the mechanisms of chemical carcinogenesis and developing strategies for cancer prevention.
Mecanismo De Acción
The biological activity of 1-fluoro-5-methylchrysene is primarily due to its metabolic activation. The compound undergoes enzymatic oxidation to form reactive intermediates, which can bind to DNA and cause mutations. The key molecular targets include cytochrome P450 enzymes, which catalyze the formation of dihydrodiol epoxides, the ultimate carcinogenic metabolites .
Comparación Con Compuestos Similares
1-Fluoro-5-methylchrysene can be compared with other fluorinated derivatives of 5-methylchrysene, such as:
- 3-Fluoro-5-methylchrysene
- 6-Fluoro-5-methylchrysene
- 7-Fluoro-5-methylchrysene
- 9-Fluoro-5-methylchrysene
- 1this compound
- 12-Fluoro-5-methylchrysene
These compounds exhibit varying degrees of carcinogenic activity, with some being less active than 5-methylchrysene itself. The unique position of the fluorine atom in this compound influences its metabolic activation and carcinogenic potential, making it distinct from its analogs .
Propiedades
Número CAS |
64977-44-2 |
|---|---|
Fórmula molecular |
C19H13F |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
1-fluoro-5-methylchrysene |
InChI |
InChI=1S/C19H13F/c1-12-11-13-5-2-3-6-14(13)17-10-9-15-16(19(12)17)7-4-8-18(15)20/h2-11H,1H3 |
Clave InChI |
XEMHABFHBIXNKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





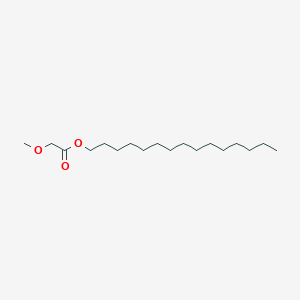

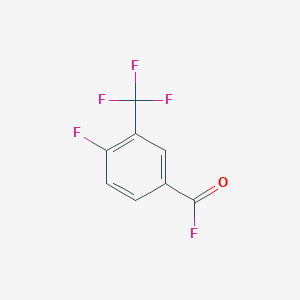
![N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (Diacetylsulfadimidine; Diacetylsulfamethazine)](/img/structure/B13415191.png)
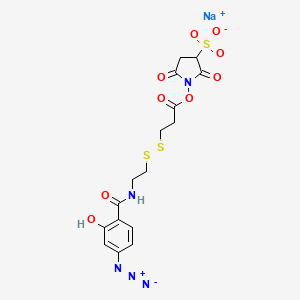


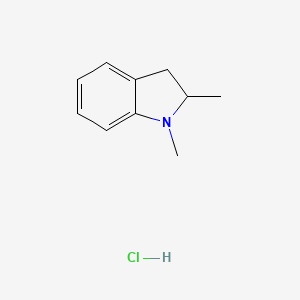
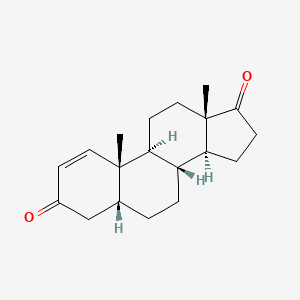

![(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B13415231.png)
